![molecular formula C18H14N2O B256904 2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B256904.png)
2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPQ and has been found to have a wide range of applications in various fields of research. In
Mécanisme D'action
The mechanism of action of MPQ is not fully understood, but it is believed to act on various targets in the body. MPQ has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
MPQ has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPQ has also been found to have analgesic properties, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, MPQ has been found to have anti-inflammatory properties, which may contribute to its potential use as a treatment for various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPQ for lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal candidate for studies that require a consistent and reliable source of the compound. However, one limitation of MPQ is its relatively complex synthesis method, which may limit its accessibility to researchers who do not have access to specialized equipment or expertise.
Orientations Futures
There are several future directions for research on MPQ. One area of interest is the development of new analogs of MPQ that may have improved efficacy or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MPQ and its potential use as a treatment for various diseases. Finally, research is needed to explore the potential use of MPQ in combination with other compounds for synergistic effects.
Méthodes De Synthèse
The synthesis of MPQ involves a multi-step process that requires the use of various reagents and catalysts. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-nitrochalcone through a Claisen-Schmidt condensation reaction. The 2-nitrochalcone is then reduced to 2-aminochalcone using a reducing agent such as sodium borohydride. The 2-aminochalcone is then cyclized to form MPQ using a Lewis acid catalyst such as aluminum chloride.
Applications De Recherche Scientifique
MPQ has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, a pain reliever, and a treatment for neurological disorders such as Parkinson's disease. MPQ has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C18H14N2O |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-methyl-9-phenyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C18H14N2O/c1-20-11-15-17(18(20)21)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-15/h2-10H,11H2,1H3 |
Clé InChI |
DYVPTGBNSAHLKT-UHFFFAOYSA-N |
SMILES |
CN1CC2=NC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4 |
SMILES canonique |
CN1CC2=NC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



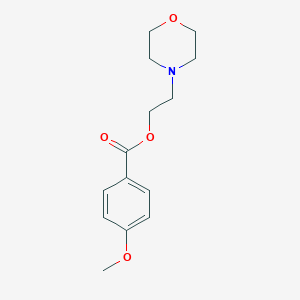

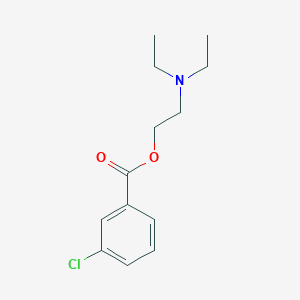
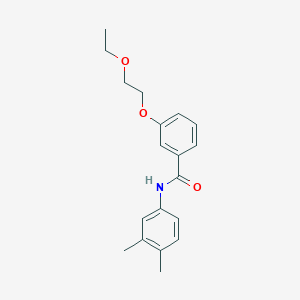
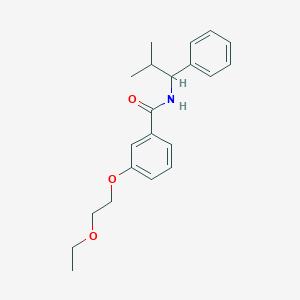
![3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B256834.png)
![3-(allyloxy)-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B256835.png)
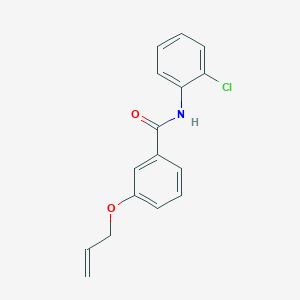
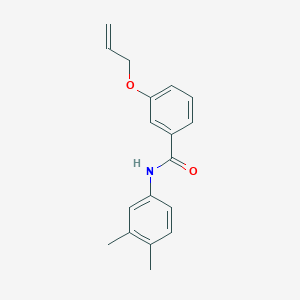
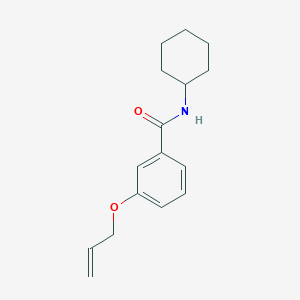
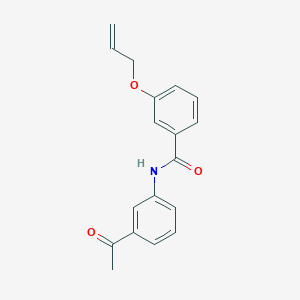
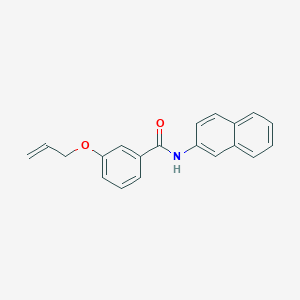
![9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol](/img/structure/B256848.png)
